molecular formula C25H23N3O4S B2599462 (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 865657-33-6

(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2599462
CAS No.: 865657-33-6
M. Wt: 461.54
InChI Key: IULXVHGENJBZCK-RFBIWTDZSA-N
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Description

(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications

Luminescence and Structural Studies

Chromene derivatives have been explored for their structural and luminescence properties. For instance, Sun et al. (2012) synthesized carboxylate-assisted ethylamide metal–organic frameworks with chromene derivatives, investigating their thermostability and luminescence properties. These frameworks exhibit unique topologies and interpenetrations, which could be useful in materials science for applications such as sensing, catalysis, or luminescence-based devices (Sun et al., 2012).

Antioxidant and Antibacterial Agents

Chromene derivatives have shown promise as antioxidant and antibacterial agents. Subbareddy and Sumathi (2017) reported the synthesis of chromene-3-carboxamide derivatives through a one-pot reaction, with some derivatives exhibiting good antioxidant activity and antibacterial efficacy against various bacterial strains. This suggests potential applications in developing new therapeutic agents or additives in healthcare and pharmaceutical products (Subbareddy & Sumathi, 2017).

Heterocyclic Compound Synthesis and Applications

The synthesis and application of heterocyclic chromene derivatives have been explored for their potential in various fields. Anjan Kumar et al. (2022) described the synthesis of chromene derivatives using biogenic ZnO nanoparticles, highlighting their application in antioxidant activity, corrosion inhibition, and as catalysts. This work illustrates the versatility of chromene derivatives in chemical synthesis and their potential applications in industrial processes, environmental protection, and materials science (Anjan Kumar et al., 2022).

Chemosensors

Chromene derivatives have also been used in the development of chemosensors. Meng et al. (2018) synthesized a chromene-based chemosensor showing selective fluorescence response towards Cu2+ and H2PO4−, highlighting its potential in environmental monitoring, biomedical research, and the development of diagnostic tools (Meng et al., 2018).

Conformational and Structural Analysis

Research on chromene derivatives extends to their conformational and structural analysis. Gomes et al. (2015) investigated the crystal structures of N-(4-halophenyl)-chromene-3-carboxamides, providing insight into their planar molecular structures and anti conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in crystal engineering and molecular design (Gomes et al., 2015).

Properties

IUPAC Name

(2Z)-N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-3-18-10-12-20(13-11-18)26-24(29)22-16-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULXVHGENJBZCK-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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